

6-Fluoro-4-hydroxyquinoline CAS number and IUPAC name

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Compound of Interest

Compound Name: 6-Fluoro-4-hydroxyquinoline

Cat. No.: B3421518

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An In-Depth Technical Guide to **6-Fluoro-4-hydroxyquinoline**: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **6-Fluoro-4-hydroxyquinoline**, a pivotal heterocyclic compound in modern chemical synthesis. We will move beyond simple data recitation to offer field-proven insights into its synthesis, chemical behavior, and strategic applications, tailored for researchers and development professionals.

Core Identity and Physicochemical Characteristics

6-Fluoro-4-hydroxyquinoline is a fluorinated aromatic heterocycle that serves as a high-value intermediate in the pharmaceutical and material science sectors.^{[1][2]} Its formal identification and key properties are summarized below.

- CAS Number: 391-78-6^{[1][3][4]}
- IUPAC Name: 6-fluoroquinolin-4-ol^[1]
- Synonyms: 4-Hydroxy-6-fluoroquinoline, 6-Fluoro-4-quinolinol^[1]

Keto-Enol Tautomerism: A Critical Insight

A crucial aspect of 4-hydroxyquinoline chemistry is its existence in a tautomeric equilibrium with the more stable keto form, 6-fluoro-1H-quinolin-4-one.[4][5][6] This equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity. The keto form often predominates and is essential for understanding reaction mechanisms, particularly in alkylation and other derivatization reactions where the ring nitrogen can act as a nucleophile.[7]

Caption: Tautomeric equilibrium of **6-Fluoro-4-hydroxyquinoline**.

Physicochemical Data

The following table summarizes the essential physical and chemical properties of **6-Fluoro-4-hydroxyquinoline**.

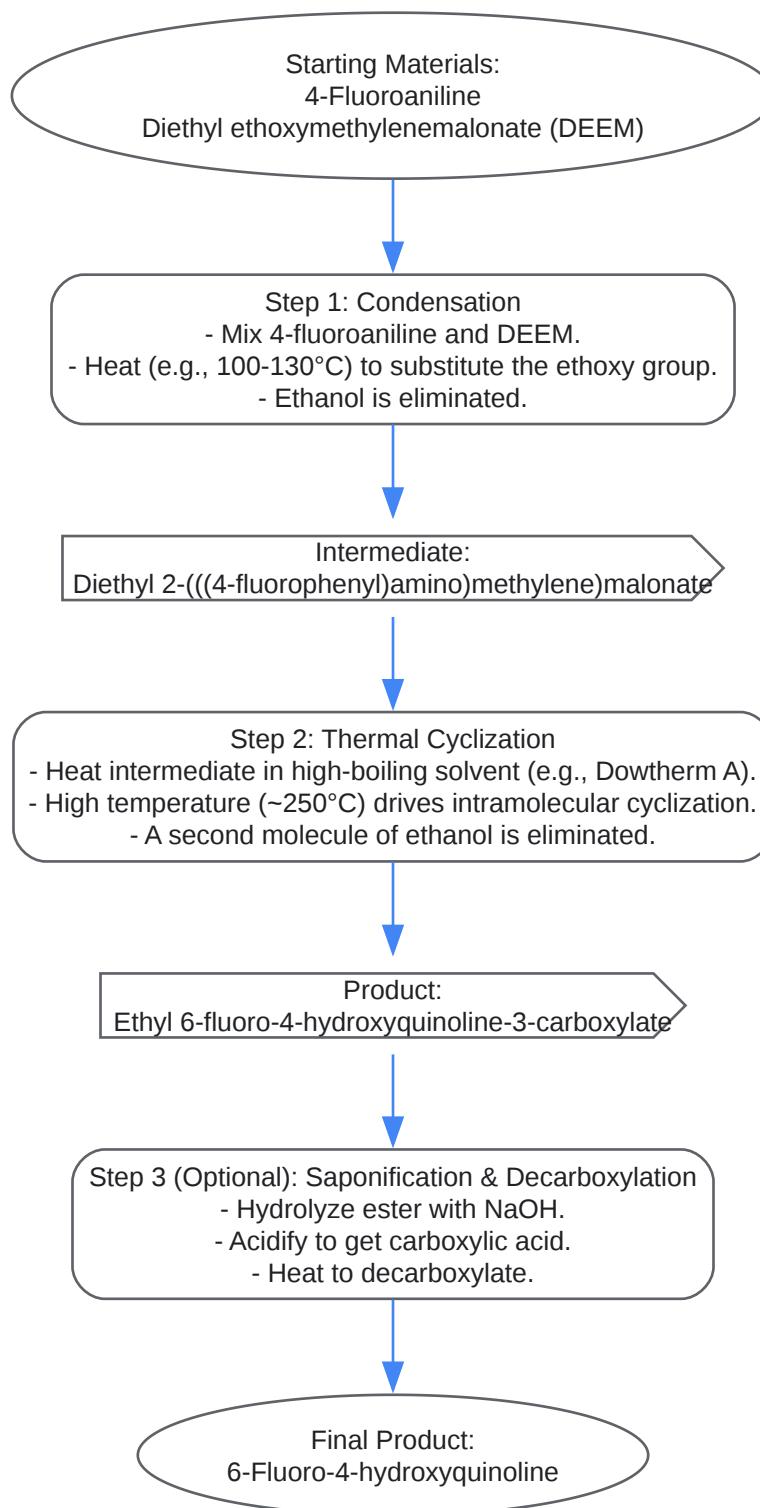
Property	Value	Reference(s)
Molecular Formula	C ₉ H ₆ FNO	[1][4]
Molecular Weight	163.15 g/mol	[1][4]
Appearance	Solid	[4]
Melting Point	221-223 °C	[3]
Boiling Point	317 °C	[3]
Density	1.366 g/cm ³	[3]
Storage Conditions	Store at 0-8 °C	[1]

Synthesis Protocol: The Gould-Jacobs Reaction

The most reliable and widely cited method for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction.[8][9] This thermal cyclization method is robust and proceeds in two main stages: condensation and cyclization.

Rationale for Method Selection

The Gould-Jacobs reaction is chosen for its efficiency in constructing the quinoline core from readily available anilines.[8] The reaction sequence reliably yields the 4-hydroxy (or 4-oxo) substitution pattern, which is a critical functional handle for subsequent chemical modifications.

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Caption: Workflow for the Gould-Jacobs synthesis of **6-Fluoro-4-hydroxyquinoline**.

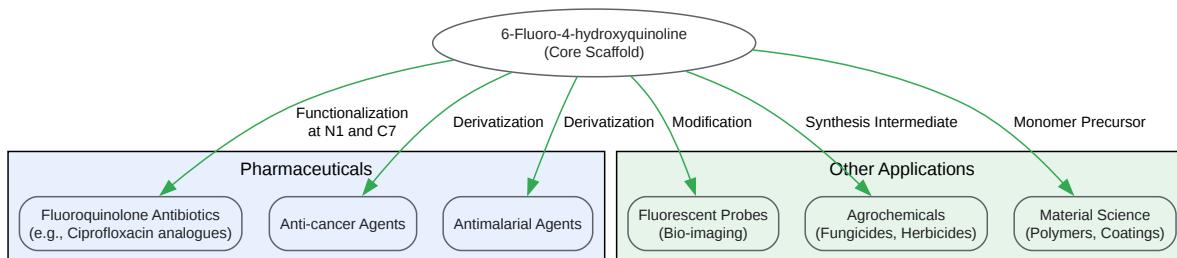
Step-by-Step Experimental Protocol

- Condensation: In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 110-130 °C for 2 hours. The reaction progress can be monitored by observing the elimination of ethanol. Upon completion, the intermediate, diethyl 2-(((4-fluorophenyl)amino)methylene)malonate, is typically used directly without purification after removing any residual starting materials under vacuum.
- Thermal Cyclization: Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
 - Expert Insight: The choice of a high-boiling solvent is critical. The cyclization step requires significant thermal energy (typically ~250 °C) to overcome the activation barrier for the intramolecular electrophilic substitution on the aromatic ring.^[9] Heat the solution to reflux (~250 °C) with vigorous stirring for 30-60 minutes. The product, ethyl **6-fluoro-4-hydroxyquinoline-3-carboxylate**, will precipitate from the hot solution.
- Workup and Isolation (Ester): Allow the mixture to cool to room temperature. Dilute with a hydrocarbon solvent like hexane to fully precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. The resulting ester can be purified further or carried directly to the next step.
- Saponification and Decarboxylation (Optional): To obtain the title compound, the ester from the previous step is hydrolyzed.
 - Suspend the ester in an aqueous solution of sodium hydroxide (e.g., 10-20%) and reflux until the solid dissolves, indicating complete hydrolysis to the carboxylate salt.
 - Cool the solution and carefully acidify with concentrated HCl to precipitate the carboxylic acid.
 - Collect the acid by filtration, wash with water, and dry.
 - Heat the carboxylic acid solid above its melting point (or in a high-boiling solvent) until gas evolution (CO₂) ceases. This decarboxylation yields the final **6-Fluoro-4-**

hydroxyquinoline.^[8] Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords the purified product.

Strategic Applications in Research and Development

The value of **6-Fluoro-4-hydroxyquinoline** lies in its versatile scaffold, which can be elaborated into a wide array of functional molecules.



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Caption: Application pathways originating from the **6-Fluoro-4-hydroxyquinoline** scaffold.

- Pharmaceutical Development: This compound is a cornerstone intermediate for synthesizing anti-infective and anti-cancer drugs.^[1]
 - Fluoroquinolone Antibiotics: The 6-fluoro-4-quinolone core is the defining feature of many potent broad-spectrum antibiotics (e.g., ciprofloxacin, norfloxacin). The fluorine atom at the C-6 position is known to significantly enhance antibacterial activity and cell penetration.^[1]
 - Anticancer and Antimalarial Agents: The quinoline ring system is a "privileged scaffold" in medicinal chemistry. Modifications to the **6-fluoro-4-hydroxyquinoline** core have led to the development of compounds with potent activity against cancer cell lines and malarial parasites.^{[5][10]}

- **Antimicrobial Research:** The molecule itself exhibits intrinsic antimicrobial properties, making it a valuable starting point for developing new antibiotics and antifungal treatments.[1]
- **Fluorescent Probes:** The quinoline nucleus is inherently fluorescent. This property allows for the design of sophisticated probes for biological imaging, aiding in the study of cellular processes.[1]
- **Agrochemicals and Material Science:** Beyond medicine, it serves as a key building block in crop protection products and in the development of advanced polymers and coatings requiring high chemical resistance.[1]

Safety, Handling, and Storage

Proper handling of **6-Fluoro-4-hydroxyquinoline** is essential to ensure laboratory safety. The compound is classified as an irritant.[4]

GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
GHS07	Warning	H315: Causes skin irritation. [4]H319: Causes serious eye irritation. [4]H335: May cause respiratory irritation.[4]

Recommended Personal Protective Equipment (PPE) and Handling

A self-validating safety protocol requires engineering controls and appropriate PPE to minimize exposure.

Control Measure	Specification	Rationale
Engineering Controls	Use only in a well-ventilated area, preferably within a chemical fume hood. ^[4] Ensure eyewash stations and safety showers are readily accessible. ^[11]	To prevent inhalation of dust/vapors and provide immediate response to exposure.
Eye/Face Protection	Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. ^[11]	To protect against splashes and airborne particles causing serious eye irritation.
Hand Protection	Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use. ^[11]	To prevent skin contact and irritation.
Skin/Body Protection	Wear a lab coat or long-sleeved clothing. ^[11]	To minimize potential skin exposure.
Respiratory Protection	If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator. ^[11]	To prevent respiratory tract irritation.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of 0-8 °C.^[1]

Conclusion and Future Outlook

6-Fluoro-4-hydroxyquinoline is more than just a chemical intermediate; it is a strategic building block that has enabled significant advances in medicine and material science. Its true value is realized through the scientific understanding of its tautomeric nature, the mastery of its synthesis, and the creative exploration of its derivatization. Future research will likely focus on leveraging this scaffold to develop next-generation targeted therapies, novel imaging agents, and high-performance materials, further cementing its importance in the scientific community.

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